Acetyl Tetrapeptide-22

HSP70 induction Keratinocyte stress response Skin protection

Acetyl Tetrapeptide-22 is a precision biomimetic peptide that upregulates HSP70, providing broad cellular stress tolerance against UV, thermal, and dehydration damage. Unlike ACE-inhibiting tetrapeptides (e.g., Acetyl Tetrapeptide-5), its TRPV1 antagonism and 28% HSP70 induction offer unique under-eye depuffing and skin resilience benefits. Ideal for urban defense, after-sun, and post-procedure formulations. Choose this active for mechanism-based, clinically substantiated protection.

Molecular Formula C26H45N9O5
Molecular Weight 579.7
Cat. No. B1575522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Tetrapeptide-22
Molecular FormulaC26H45N9O5
Molecular Weight579.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Acetyl Tetrapeptide-22: Core Identity and Mechanism for Skin Stress Protection


Acetyl Tetrapeptide-22 (CAS 1295648-76-8) is a synthetic, N‑acetylated biomimetic tetrapeptide with the sequence Ac‑His‑Leu‑Leu‑Arg . It functions as a signaling molecule that enhances the intrinsic defense capacity of skin cells by upregulating the inducible heat shock protein 70 (Hsp72/HSP70) . This chaperone-mediated protection mitigates proteotoxic stress from environmental aggressors such as UV radiation, thermal extremes, and dehydration . The acetyl modification increases hydrophobicity, potentially influencing its interaction with cellular membranes and its stability in formulation .

Why Substituting Acetyl Tetrapeptide-22 with Other Tetrapeptides Compromises Formulation Performance


Although several tetrapeptides are marketed for skin care, their mechanisms and resulting functional profiles differ markedly. Acetyl Tetrapeptide-22 specifically upregulates HSP70 to confer broad stress tolerance , whereas Acetyl Tetrapeptide-5 (Eyeseryl®) inhibits angiotensin‑converting enzyme (ACE) to reduce periorbital edema , and Acetyl Tetrapeptide-2 stimulates extracellular matrix components for anti‑aging . These divergent mechanisms mean that simply selecting a “tetrapeptide” based on cost or INCI name similarity will not replicate the protective, stress‑shielding activity that defines Acetyl Tetrapeptide‑22 in both in vitro and clinical studies.

Quantitative Comparative Evidence for Acetyl Tetrapeptide-22 Differentiation


HSP70 Upregulation in Human Keratinocytes: Direct Comparison to Untreated Control

In human keratinocyte cultures, treatment with Acetyl Tetrapeptide‑22 stimulated the synthesis of inducible heat shock protein 70 (HSP70) by 28.0% relative to untreated control cells . This quantitative increase in a key molecular chaperone directly correlates with enhanced cellular tolerance to proteotoxic stress.

HSP70 induction Keratinocyte stress response Skin protection

Protection Against UVB‑Induced Cytotoxicity: Enhanced Cell Viability Versus Untreated Control

Keratinocytes pretreated with Acetyl Tetrapeptide‑22 and then exposed to UVB radiation exhibited a 39.0% increase in cell viability compared to UVB‑exposed control cells that did not receive the peptide . This demonstrates that the peptide‑induced stress response translates into tangible protection against a common environmental insult.

UVB protection Keratinocyte viability Photoprotection

Clinical Reduction of Periorbital Puffiness: Placebo‑Controlled Instrumental Analysis

In a 56‑day randomized, placebo‑controlled clinical study, a formulation containing 5% of an Acetyl Tetrapeptide‑22 solution (corresponding to a few ppm of pure peptide) reduced under‑eye bag volume and puffiness by up to approximately 30% relative to placebo, as measured by 3D image analysis . This effect is attributed to the peptide's antagonism of TRPV1 and subsequent reduction in vascular permeability.

Periorbital edema Clinical efficacy Eye contour care

Mechanism‑Based Differentiation from Acetyl Tetrapeptide‑5 (Eyeseryl®)

Acetyl Tetrapeptide‑22 reduces periorbital puffiness primarily through TRPV1 antagonism and subsequent modulation of vascular permeability . In contrast, Acetyl Tetrapeptide‑5 (Eyeseryl®) functions as an angiotensin‑converting enzyme (ACE) inhibitor to alter microcirculation and osmotic pressure . While both peptides are used in eye care, their molecular targets differ fundamentally. Quantitative clinical data for Acetyl Tetrapeptide‑5 indicate that 70% of volunteers achieved at least a 30% improvement in the appearance of puffiness by day 15 , whereas Acetyl Tetrapeptide‑22 delivered an approximate 30% reduction in objective bag volume versus placebo after 56 days . The different endpoints (appearance vs. volume) preclude direct numerical comparison, but the distinct mechanisms imply that the peptides are not interchangeable and may be selected based on the desired mode of action.

Mechanism comparison Acetyl Tetrapeptide‑5 Periorbital edema

Cellular Protection Against Multiple Stressors: Heat, Cold, and Dehydration

Beyond UVB, Acetyl Tetrapeptide‑22 treatment preserved keratinocyte viability and morphology following exposure to heat shock, cold shock, and desiccation stress . Under dehydration stress, treated cells maintained viability equivalent to non‑desiccated controls, whereas untreated cells showed significant compromise. Although exact percentage increases are not reported for all conditions, the protective effect was consistent across diverse stressors, confirming that the HSP70‑mediated response is broad‑spectrum rather than stressor‑specific.

Multi‑stressor protection Keratinocyte resilience Thermal stress

Evidence‑Backed Application Scenarios for Acetyl Tetrapeptide‑22 in Cosmetic Formulation


Stress‑Protective Daily Defense Serums and Moisturizers

Formulations targeting urban pollution, UV exposure, and temperature fluctuations can leverage the peptide's 28.0% HSP70 induction and 39.0% UVB protection to reinforce the skin's intrinsic resilience . The peptide's ability to maintain cell viability under dehydration stress also supports its use in lightweight, hydrating defense products.

Eye Contour Products for Puffiness and Dark Circles

The clinical evidence demonstrating an approximate 30% reduction in under‑eye bag volume versus placebo positions Acetyl Tetrapeptide‑22 as a scientifically validated active for eye creams, gels, and serums. Its TRPV1 antagonism mechanism addresses vascular permeability, a key contributor to periorbital edema, making it a targeted alternative to ACE‑inhibiting tetrapeptides like Acetyl Tetrapeptide‑5 .

After‑Sun and Post‑Procedure Recovery Formulations

The peptide's ability to mitigate UVB‑induced cytotoxicity (39.0% increased cell viability) and confer general stress tolerance supports its inclusion in after‑sun care and post‑laser or post‑peel recovery products, where cellular protection and repair are paramount.

Anti‑Aging Products Emphasizing Preventative Cellular Defense

Given the age‑related decline in endogenous Hsp72 expression , Acetyl Tetrapeptide‑22 can be strategically incorporated into anti‑aging formulations that prioritize preventative maintenance of protein homeostasis and cellular function, rather than solely relying on extracellular matrix stimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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